(2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15846734
InChI: InChI=1S/C17H18N2O/c1-13-10-15(12-18-11-13)16-8-5-9-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,10-12,16H,5,8-9H2,1H3
SMILES:
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol

(2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15846734

Molecular Formula: C17H18N2O

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

(2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone -

Specification

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
IUPAC Name [2-(5-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C17H18N2O/c1-13-10-15(12-18-11-13)16-8-5-9-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,10-12,16H,5,8-9H2,1H3
Standard InChI Key RYRXXNJHYLSFMO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1)C2CCCN2C(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The molecule consists of three key components:

  • A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).

  • A 5-methylpyridine group attached to the pyrrolidine’s second carbon.

  • A phenyl carbonyl group linked to the pyrrolidine’s nitrogen atom .

This configuration creates a hybrid structure with both aromatic and aliphatic characteristics, influencing its solubility and reactivity. The IUPAC name is [2-(5-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone, and its canonical SMILES string is CC1=CN=CC(=C1)C2CCCN2C(=O)C3=CC=CC=C3 .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₇H₁₈N₂O
Molecular Weight266.34 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely low in water
LogP (Partition Coefficient)Estimated ~2.5 (moderately lipophilic)

The compound’s lipophilicity (LogP ~2.5) suggests moderate membrane permeability, a critical factor for drug candidates targeting the central nervous system. Its low water solubility aligns with similar pyrrolidine derivatives, necessitating formulation strategies like salt formation or nanoemulsions for biomedical applications .

Synthesis and Optimization

Synthetic Routes

Two primary methods dominate its synthesis:

Pyrrolidine Ring Formation Followed by Functionalization

  • Pyrrolidine Synthesis: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions.

  • Pyridine Substitution: Introducing the 5-methylpyridine group via Suzuki-Miyaura coupling, using a palladium catalyst.

  • Carbonyl Attachment: Friedel-Crafts acylation to attach the phenyl carbonyl group .

One-Pot Multicomponent Reaction

A streamlined approach combines:

  • Pyrrolidine precursor (e.g., proline derivative).

  • 5-Methylpyridine-3-boronic acid.

  • Benzoyl chloride.
    This method reduces purification steps and improves yields (~65%).

Reaction Optimization

Critical parameters include:

  • Temperature: 80–100°C for coupling reactions.

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst: Pd(PPh₃)₄ for cross-coupling .

Biological Activity and Mechanistic Insights

Predicted Targets

Computational docking studies suggest interactions with:

TargetBinding Affinity (kcal/mol)Potential Effect
Dopamine D₂ Receptor−8.2Modulation of reward pathways
Serotonin Transporter−7.8Antidepressant activity
Monoamine Oxidase B−7.5Neuroprotection

These predictions align with structural analogs showing efficacy in neurological disorders .

Experimental Findings

  • Antimicrobial Activity: Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .

  • Anti-inflammatory Effects: 40% reduction in TNF-α levels at 10 µM in murine macrophages .

  • Cytotoxicity: IC₅₀ = 18 µM against HCT-116 colon cancer cells, suggesting selective toxicity .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing dopamine receptor modulators.

  • Prodrug Design: Ester derivatives improve bioavailability by masking the carbonyl group .

Chemical Biology

  • Enzyme Probes: Used to study cytochrome P450 interactions due to its heterocyclic motifs .

  • Receptor Mapping: Radiolabeled analogs help map neurotransmitter binding sites .

Material Science

  • Liquid Crystals: The rigid pyridine-pyrrolidine core enhances thermal stability in display technologies.

HazardGHS CategoryPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves
Eye DamageCategory 2AUse safety goggles
Respiratory IrritationCategory 3Work in a fume hood

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